![molecular formula C24H22N6O2S B2694210 N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-85-5](/img/no-structure.png)

N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

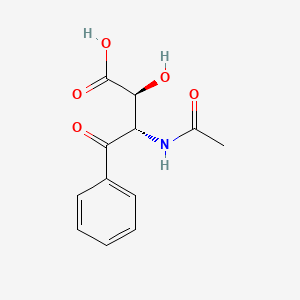

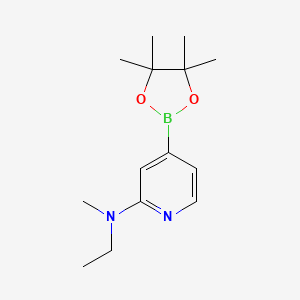

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of polycyclic aromatic compound with multiple nitrogen atoms . This core is substituted with a 4-methoxyphenyl group, an ethylphenyl group, and an acetamide group containing a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core would likely contribute to the rigidity of the molecule, while the various substituents would influence its overall shape and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo various chemical reactions. For example, pyrazolo[1,5-a]pyrimidines can undergo rhodium-catalyzed asymmetric reductive dearomatization .Scientific Research Applications

Synthesis and Insecticidal Assessment

- Research Context : Innovative heterocycles, including those similar to N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, have been synthesized and assessed for insecticidal properties. A study by Fadda et al. (2017) explored the synthesis of various heterocycles, revealing their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Chemical Modification and Pharmacological Potential

- Research Context : Pyrazole and 1,2,4-triazole derivatives, akin to the compound , play a significant role in medicine and pharmacy. Fedotov et al. (2022) highlighted the chemical modification capabilities and pharmacological potential of these derivatives, emphasizing their interaction with various biological targets (Fedotov et al., 2022).

Antimicrobial Activity

- Research Context : Similar compounds have been synthesized and evaluated for their antimicrobial activity. El‐Kazak and Ibrahim (2013) synthesized a series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrating antimicrobial properties (El‐Kazak & Ibrahim, 2013).

Antifungal and Antimicrobial Properties

- Research Context : The compound's structural relatives have been investigated for antifungal and antimicrobial activities. Saravanan et al. (2010) synthesized novel thiazoles incorporating pyrazole moiety and reported significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Structural Relationships and Biological Activity

- Research Context : Research by Mabkhot et al. (2016) into new heterocycles incorporating a thiophene moiety, structurally similar to the compound , revealed relationships between chemical structure and biological activity, including antimicrobial effects (Mabkhot et al., 2016).

Synthesis and Coordination Complexes

- Research Context : Studies have also delved into the synthesis of pyrazole-acetamide derivatives and their coordination complexes, exploring the effect on self-assembly processes and antioxidant activity, as demonstrated in research by Chkirate et al. (2019) (Chkirate et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with 3-ethylbenzoyl chloride to form the final product.", "Starting Materials": [ "4-methoxyaniline", "ethyl 3-bromobenzoate", "sodium azide", "copper(I) iodide", "sodium ascorbate", "thiourea", "3-ethylbenzoyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-methoxyaniline is reacted with ethyl 3-bromobenzoate in the presence of sodium azide, copper(I) iodide, and sodium ascorbate in N,N-dimethylformamide to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in acetic acid to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with 3-ethylbenzoyl chloride and triethylamine in N,N-dimethylformamide to form N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |

CAS RN |

1207059-85-5 |

Product Name |

N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |

Molecular Formula |

C24H22N6O2S |

Molecular Weight |

458.54 |

IUPAC Name |

N-(3-ethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C24H22N6O2S/c1-3-16-5-4-6-18(13-16)25-22(31)15-33-24-27-26-23-21-14-20(28-30(21)12-11-29(23)24)17-7-9-19(32-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,25,31) |

InChI Key |

ZHKONWYBQDMRCF-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)

![7-fluoro-N,N-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-sulfonamide](/img/structure/B2694129.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)

![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)

![N-(2,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2694141.png)

![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B2694142.png)